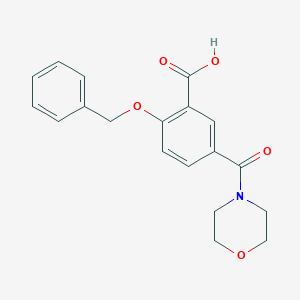
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, a benzoic acid moiety, and a phenylmethyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-hydroxy-2-benzoic acid with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with morpholine and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl ether group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzoic acid moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine ring and carbonyl group but has a boronic acid moiety instead of the benzoic acid and phenylmethyl ether groups.
Phenylboronic acid derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H19NO5/c21-18(20-8-10-24-11-9-20)15-6-7-17(16(12-15)19(22)23)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
InChI Key |
GEPOPKKKJQPCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
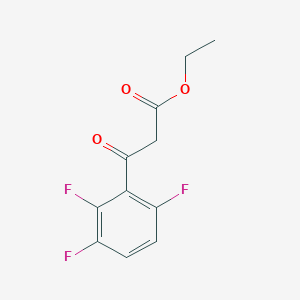
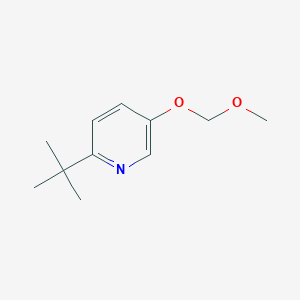
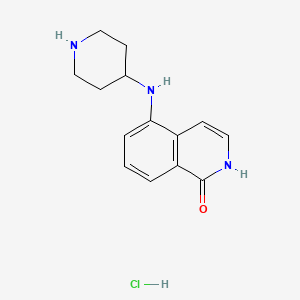
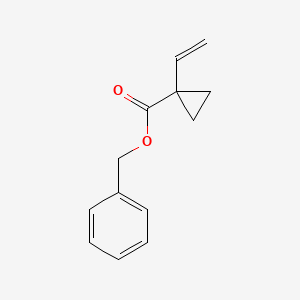
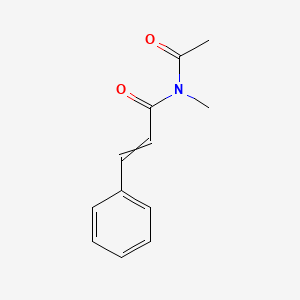
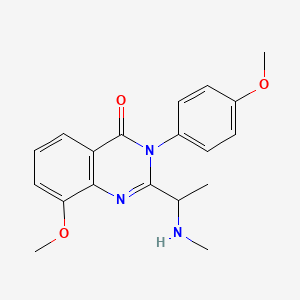
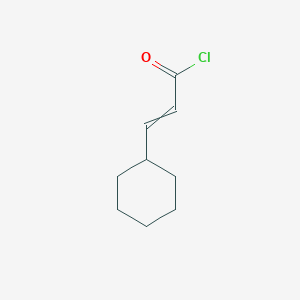

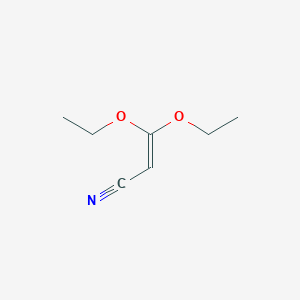
![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)
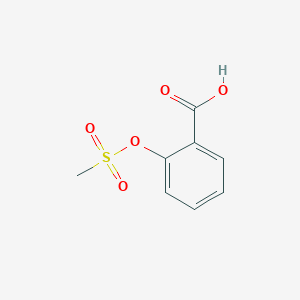
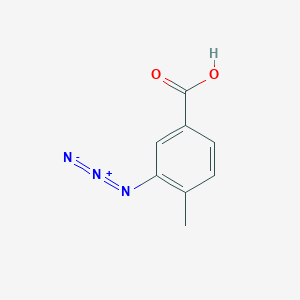
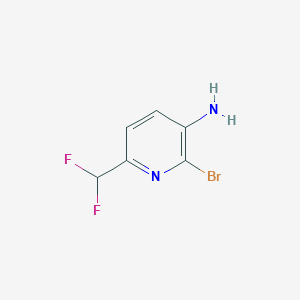
![ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8611879.png)
